molecular formula C16H28O B145951 Ambroxan CAS No. 6790-58-5

Ambroxan

Cat. No. B145951
CAS RN: 6790-58-5
M. Wt: 236.39 g/mol
InChI Key: YPZUZOLGGMJZJO-LQKXBSAESA-N
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Description

Ambroxan, also known as Ambrox®, is a synthetic compound that is widely used in the fragrance industry due to its unique scent and excellent fixative properties. It is recognized as the prototype of all ambergris odorants and is valued for its amber odor profile. Ambroxan is a derivative of sclareol, a natural compound extracted from clary sage, and has been the subject of various synthetic approaches due to its commercial importance .

Synthesis Analysis

The synthesis of Ambroxan has been approached through various methods, often starting from natural precursors like sclareol or labdanolic acid. One notable method involves a biomimetic nucleophilic brom

Scientific Research Applications

1. Perfume Industry Application

Ambrox, a form of Ambroxan, is crucial in the perfume industry as a fixative. Its synthesis from Ageratina jocotepecana, a plant endemic to Mexico, offers a sustainable and economically viable production route. This synthesis poses several industrial application challenges, especially in integrating the plant into the perfume industry's supply chain. A multiobjective optimization approach was developed to address the economic, environmental, and social aspects of this process, providing a systematic method for trade-offs in the supply chain development (Martínez-Guido et al., 2014).

2. Synthetic Studies and Analogues

Ambroxan, known commercially as Ambrox®, Amberlyn®, and Ambroxan®, is a synthetic substitute for ambergris. Significant interest in ambergris derivatives continues due to their importance in various applications. The synthesis of Ambrox from coronarin-D, isolated from Hedychium coronarium, represents a part of ongoing research in organic synthesis using natural products as templates (Imamura et al., 2013).

3. Pharmaceutical Applications

In the context of bronchopulmonary diseases, Ambroxol has been a long-standing treatment option. Recent studies have reevaluated its benefits and risks, uncovering new scientific data relevant for treating these diseases. The research revealed a better understanding of Ambroxol's mechanisms of action and potential benefits for specific patient populations, including those with infections from biofilm-producing pathogens and rare diseases like lysosomal storage disorders (Plomer & Zeeuw, 2017).

4. Transdermal Delivery Development

Ambroxol gels have been developed for enhanced transdermal delivery, aiming to avoid systemic adverse effects like headache and dizziness that can occur with oral administration. The study focused on preparing these gels using hydroxypropyl methylcellulose and poloxamer 407, incorporating various enhancers to improve drug permeation into the skin (Cho et al., 2008).

5. Analytical Methods in Pharmaceutical Analysis

Ambroxol's determination in pharmaceuticals has been the subject of various analytical methods, including micellar liquid chromatography. This method, applied to combined tablets and biological fluids, offers a sensitive, less hazardous alternative for analyzing Levofloxacin and Ambroxol in their co-formulated tablets and human plasma (Belal et al., 2013).

Safety And Hazards

Ambroxan should be handled with care. Avoid inhalation and contact with skin and eyes . It should be stored in a cool place, kept tightly closed in a dry and well-ventilated place . In case of accidental ingestion or contact, immediate medical attention should be sought .

Future Directions

Ambroxan’s unique scent and excellent fixative function make it an essential base for perfumes, especially in crafting complex aromas . Its complexity and transformative properties to any perfume formulation suggest that it will continue to be a valuable ingredient in the perfume industry .

properties

IUPAC Name

(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUZOLGGMJZJO-LQKXBSAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CCO3)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047113
Record name (-)-Ambroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid, White crystalline solid
Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)-
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Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble (in ethanol)
Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ambroxan

CAS RN

6790-58-5, 100679-85-4
Record name (-)-Ambrox
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Record name Ambroxide
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Record name Ambroxide, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)-
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Record name (-)-Ambroxide
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Record name [3aR-(3aα,5aβ,9aα,9bβ)]-dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.147
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Record name AMBROXIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K60YJF1E9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In this example, the ability of Ascomycete sp. KSM-JL2842 for producing a dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediate was examined. At the outset, a platinum loopful of Ascomycete sp. KSM-JL2842 was inoculated into 2.1% YM broth (Becton Dickinson), shake-culture was conducted at 25° C. for 2 days, and the resultants were designated as starter strains. Subsequently, the starter strains were inoculated into a medium containing 2.1% YM broth, 0.1% magnesium sulfate heptahydrate, 1% Tween 80, and 2% sclareol to a concentration of 2%, and shake culture was conducted at 25° C. The culture solution was subjected to extraction and GC analysis via the method of Example 1, and the amounts of the dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediates to be produced were determined. The results are shown in Table 3. The units for the numerical values shown in Table 3 are “g/l.”
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambroxan
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Ambroxan
Reactant of Route 3
Ambroxan
Reactant of Route 4
Ambroxan
Reactant of Route 5
Ambroxan
Reactant of Route 6
Ambroxan

Citations

For This Compound
225
Citations
BT Adanve - 2015 - search.proquest.com
Synthetic chemistry has played a pivotal role in the evolution of modern life. More recently, the emerging field of synthetic biology holds the promise to bring about a paradigm shift with …
Number of citations: 3 search.proquest.com
S NEUMANN, H SIMON - 1986 - degruyter.com
… aforementioned three additional substrates are ambroxan (dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan), octahydro-4,4,7a-trimethylbenzofuran and ambroxan together with 1,…
Number of citations: 71 www.degruyter.com
F Arico, P Tundo - Journal of the Chinese Chemical Society, 2012 - Wiley Online Library
… ambroxan (ca 60%) and by–products deriving from the concurrent elimination reaction.However, Ambroxan … version of the amberyl diol into ambroxan. The mechanism of the amberlyn …
Number of citations: 17 onlinelibrary.wiley.com
M Seitz, J Klebensberger, S Siebenhaller… - Journal of Molecular …, 2012 - Elsevier
… 1 ( ) to the corresponding cyclic products IMC 7, ambroxan 5 and hopene and hopene 2 and … We found efficient conversion of homofarnesol 4 to ambroxan 5 (22.9%) and low conversion …
Number of citations: 36 www.sciencedirect.com
T Hummel, S Olgun, J Gerber, U Huchel… - Frontiers in …, 2013 - frontiersin.org
… Prior to the study we had screened 58 subjects for their sensitivity to ambroxan (AMB). AMB is described as warm, slightly woody and voluminous (personal communication, Ursula …
Number of citations: 24 www.frontiersin.org
SJ Rowland, PA Sutton, D Payne - 2018 - eartharxiv.org
… with that of a NIST library, as ambroxan (note ambroxan has many other synonyms), was … In the 3 h and 6 h exposed samples, the ambroxan concentration was ~0.002 mg mL-1. This …
Number of citations: 4 eartharxiv.org
M Seitz, PO Syrén, L Steiner, J Klebensberger… - …, 2013 - Wiley Online Library
… homofarnesol to the flavor compound ambroxan (2 a) … ambroxan is the most valuable and has been used in the flavor and fragrance industries for a long time.12, 13 In nature, ambroxan …
S Panda, SK Panda, PK Kar - 2017 - wjpr.s3.ap-south-1.amazonaws.com
… Breakdown of the relatively scentless ambrein through oxidation produces ambroxan and … Ambroxan is now produced synthetically and used extensively in the perfume industry. …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
F Aricò, P Tundo, A Maranzana, G Tonachini - ChemSusChem, 2012 - Wiley Online Library
… The solution was then filtered and DMC removed by evaporation to afford ambroxan as a colorless crystalline powder in 95 % yield. Purer samples of ambroxan could be obtained …
SR Swaro, S Panda, PK Kar - 2018 - wjpr.s3.ap-south-1.amazonaws.com
… Breakdown of the relatively scentless ambrein through oxidation produces ambroxan and … Ambroxan is now produced synthetically and used extensively in the perfume industry. …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com

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